GSK2982772: A Selective RIPK1 Inhibitor for Inflammatory Diseases
GSK2982772: A Selective RIPK1 Inhibitor for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a range of immune-mediated inflammatory diseases.[1][2] GSK2982772 is a first-in-class, potent, and highly selective, orally active, ATP-competitive inhibitor of RIPK1 kinase.[1][3][4] This technical guide provides a comprehensive overview of GSK2982772, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Core Properties of GSK2982772
GSK2982772, with the chemical formula C20H19N5O, is a benzoxazepinone-based compound.[1][5] It was identified through the optimization of a hit from a DNA-encoded library.[1][2]
| Property | Value | Reference |
| CAS No. | 1622848-92-3 | [3] |
| Molecular Formula | C20H19N5O | [5] |
| Molecular Weight | 377.40 | [4] |
| Solubility | DMSO: ≥ 100 mg/mL (264.97 mM) | [5] |
Mechanism of Action and Signaling Pathways
RIPK1 is a multifaceted protein that functions as a key signaling node downstream of death receptors like tumor necrosis factor receptor 1 (TNFR1).[6][7][8] Its kinase activity is crucial for the induction of two distinct forms of programmed cell death: apoptosis (programmed cell death) and necroptosis (a programmed form of necrosis).[7][9][10]
Upon TNF-α stimulation, TNFR1 recruits a series of proteins to form Complex I, which can initiate pro-survival signaling through NF-κB.[8] Alternatively, under certain conditions, a secondary cytosolic complex, known as Complex II, can form. The composition and activity of Complex II determine the cellular outcome.
-
Apoptosis: In the presence of active caspase-8, RIPK1 can contribute to the formation of a pro-apoptotic complex (Complex IIa), leading to caspase-8-mediated apoptosis.[6][9]
-
Necroptosis: When caspase-8 is inhibited or absent, RIPK1 kinase activity becomes dominant, leading to the formation of the necrosome (Complex IIb) with RIPK3.[6][9] RIPK1 and RIPK3 then phosphorylate each other, leading to the recruitment and phosphorylation of the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis.[6][7]
GSK2982772 selectively inhibits the kinase activity of RIPK1, thereby blocking the signaling cascade that leads to necroptosis and RIPK1-dependent apoptosis.[1]
RIPK1 Signaling Pathways and the inhibitory action of GSK2982772.
Quantitative Data
In Vitro Potency and Selectivity
GSK2982772 is a potent inhibitor of human RIPK1 with high selectivity over a broad range of other kinases.
| Target | IC50 (nM) | Selectivity | Reference |
| Human RIPK1 | 16 | - | [3][4] |
| Monkey RIPK1 | 20 | - | [3] |
| Kinase Panel (>339 kinases) | - | >1,000-fold at 10 µM | [3][5] |
| hERG | 195,000 | - | [3][5] |
| hPXR (EC50) | 13,000 | - | [3][5] |
Preclinical In Vivo Efficacy
In a mouse model of TNF-induced systemic inflammatory response syndrome, oral administration of GSK2982772 provided significant protection against hypothermia.
| Dose (mg/kg) | Protection from Temperature Loss (%) | Reference |
| 3 | 68 | [3] |
| 10 | 80 | [3] |
| 50 | 87 | [3] |
In a TNF/zVAD-induced necroptosis model, GSK2982772 also demonstrated dose-dependent protection.
| Dose (mg/kg) | Protection from Temperature Loss (%) | Reference |
| 3 | 13 | [3] |
| 10 | 63 | [3] |
| 50 | 93 | [3] |
Pharmacokinetics in Healthy Volunteers (Phase I)
A first-in-human, randomized, placebo-controlled, double-blind study evaluated the safety, tolerability, and pharmacokinetics of GSK2982772 in healthy male volunteers.[11][12]
| Dose | Key Findings | Reference |
| Single Ascending Doses (0.1-120 mg) | Approximately linear pharmacokinetics. | [11][12] |
| Repeat Doses (20 mg QD to 120 mg BID for 14 days) | No evidence of drug accumulation. >90% RIPK1 target engagement achieved with 60 mg and 120 mg BID regimens. | [11][12][13] |
The most common adverse events reported were mild contact dermatitis and headache.[11][12]
Clinical Efficacy (Phase IIa)
GSK2982772 has been evaluated in several Phase IIa clinical trials for inflammatory diseases.
| Disease | Study Design | Key Findings | Reference |
| Ulcerative Colitis (NCT02903966) | Randomized, double-blind, placebo-controlled. GSK2982772 60 mg TID for 42 days. | Generally well-tolerated but showed no significant difference in efficacy compared to placebo.[14][15][16] | [14][15][16] |
| Rheumatoid Arthritis (NCT02858492) | Randomized, placebo-controlled. GSK2982772 60 mg BID or TID for 84 days. | Failed to show clinical benefit compared to placebo. | [14] |
| Psoriasis | Randomized, placebo-controlled. | Reductions in epidermal thickness and T-cell infiltration in psoriatic skin compared with placebo. | [17] |
Experimental Protocols
RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the in vitro potency of GSK2982772 against RIPK1 using a commercially available assay that measures ADP production.[18][19]
Workflow for the RIPK1 Kinase Inhibition Assay.
Materials:
-
Recombinant human RIPK1 (BPS Bioscience, Cat. No. 40291)[20]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
GSK2982772
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Methodology:
-
Prepare serial dilutions of GSK2982772 in kinase buffer.
-
Add 2.5 µL of the GSK2982772 dilutions or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of RIPK1 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (e.g., myelin basic protein) and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of GSK2982772 and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement Assay (TEAR1 Assay)
This immunoassay was developed to measure the direct binding of benzoxazepinone-class RIPK1 inhibitors, like GSK2982772, to RIPK1 in cells and tissues.[21]
Principle: The assay utilizes two antibodies: one that recognizes the total RIPK1 protein and another that specifically binds to the free, unbound form of RIPK1. The binding of GSK2982772 to RIPK1 induces a conformational change that prevents the "free-RIPK1" antibody from binding. The percentage of target engagement is calculated from the ratio of free to total RIPK1.[21]
Principle of the TEAR1 Target Engagement Assay.
Methodology (General Outline):
-
Lyse cells or homogenize tissues treated with GSK2982772.
-
Perform two separate immunoassays in parallel: one to measure total RIPK1 and one to measure free RIPK1.
-
In the "total RIPK1" assay, use an antibody that binds to RIPK1 irrespective of GSK2982772 binding.
-
In the "free RIPK1" assay, use an antibody whose binding is blocked by the conformational change induced by GSK2982772.
-
Quantify the amount of bound antibody in each assay using a suitable detection method (e.g., ELISA).
-
Calculate the percentage of target engagement based on the reduction in the "free RIPK1" signal relative to the "total RIPK1" signal.
Conclusion
GSK2982772 is a well-characterized, selective inhibitor of RIPK1 kinase with demonstrated target engagement in humans. While it has shown a favorable safety profile, clinical efficacy in some inflammatory conditions like ulcerative colitis and rheumatoid arthritis has not been established with the tested regimens.[14][15] However, the promising results in psoriasis suggest that RIPK1 inhibition remains a viable therapeutic strategy for certain inflammatory diseases.[17] The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working on RIPK1 inhibitors and the broader field of inflammation and cell death.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 13. researchgate.net [researchgate.net]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
